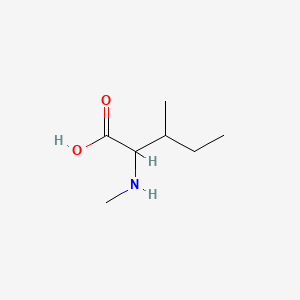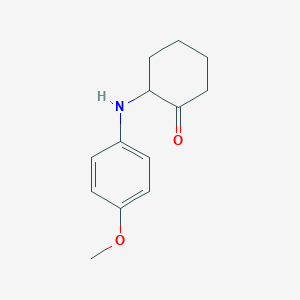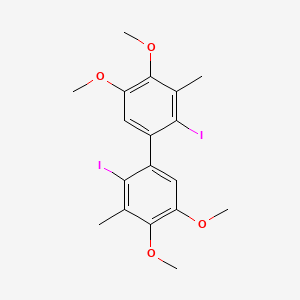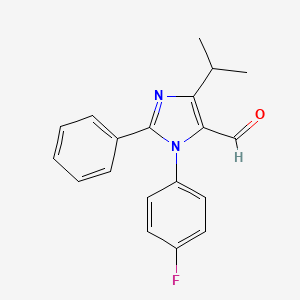![molecular formula C20H21N3O8S2 B11941936 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- CAS No. 85653-98-1](/img/structure/B11941936.png)
2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is particularly notable for its applications in various industries, including textiles, paper, and leather, due to its excellent dyeing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with metal ions, which can enhance its dyeing properties. Additionally, the presence of hydroxyl and sulfonic acid groups allows for hydrogen bonding and electrostatic interactions with substrates, contributing to its effectiveness as a dye.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthalenedisulfonicacid, 3-hydroxy-4-[2-(3-nitrophenyl)diazenyl]-, sodium salt: Known for its use as an acid dye in textiles.
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-: Used as a dye in analytical chemistry.
Uniqueness
2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- stands out due to its unique combination of diethylamino and hydroxyl groups, which enhance its solubility and dyeing properties. Its ability to form stable complexes with metal ions also makes it particularly valuable in various industrial applications.
Propriétés
Numéro CAS |
85653-98-1 |
|---|---|
Formule moléculaire |
C20H21N3O8S2 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
3-[[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H21N3O8S2/c1-3-23(4-2)14-7-5-13(6-8-14)21-22-19-17(33(29,30)31)10-12-9-15(32(26,27)28)11-16(24)18(12)20(19)25/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) |
Clé InChI |
OTSPYZDKVBQITH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

